2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid
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Overview
Description
2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a dicarboxylic acid with an amine can lead to the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- Prolinol
Uniqueness
What sets 2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for specific applications where other pyrrolidine derivatives might not be as effective .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(5-oxo-1-propan-2-ylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10-7(5-9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
KFEYARONWNGRKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(CCC1=O)CC(=O)O |
Origin of Product |
United States |
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